molecular formula C10H10N2O B11801801 1-(2-Methoxypyridin-4-YL)cyclopropanecarbonitrile

1-(2-Methoxypyridin-4-YL)cyclopropanecarbonitrile

Cat. No.: B11801801
M. Wt: 174.20 g/mol
InChI Key: WJNMZYOATJOHMH-UHFFFAOYSA-N
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Description

1-(2-Methoxypyridin-4-YL)cyclopropanecarbonitrile is an organic compound with the molecular formula C10H10N2O It is characterized by the presence of a methoxy group attached to a pyridine ring, which is further connected to a cyclopropane ring bearing a nitrile group

Preparation Methods

The synthesis of 1-(2-Methoxypyridin-4-YL)cyclopropanecarbonitrile typically involves the following steps:

    Nitrile Formation: The nitrile group can be introduced via the reaction of a suitable halide with sodium cyanide or potassium cyanide under appropriate conditions.

    Methoxypyridine Attachment: The final step involves the coupling of the methoxypyridine moiety to the cyclopropane ring, which can be achieved through various coupling reactions such as Suzuki or Heck coupling.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis process.

Chemical Reactions Analysis

1-(2-Methoxypyridin-4-YL)cyclopropanecarbonitrile undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the nitrile group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Methoxypyridin-4-YL)cyclopropanecarbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

1-(2-Methoxypyridin-4-YL)cyclopropanecarbonitrile can be compared with other similar compounds such as:

    1-(2-Methoxypyridin-4-YL)cyclopropanecarboxylic acid: This compound has a carboxylic acid group instead of a nitrile group, which may result in different chemical reactivity and biological activity.

    1-(2-Methylpyridin-4-YL)cyclopropanecarbonitrile: The presence of a methyl group instead of a methoxy group can influence the compound’s properties and applications.

    1-(2-Hydroxypyridin-4-YL)cyclopropanecarbonitrile: The hydroxyl group can introduce different hydrogen bonding interactions, affecting the compound’s behavior in various environments.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

1-(2-methoxypyridin-4-yl)cyclopropane-1-carbonitrile

InChI

InChI=1S/C10H10N2O/c1-13-9-6-8(2-5-12-9)10(7-11)3-4-10/h2,5-6H,3-4H2,1H3

InChI Key

WJNMZYOATJOHMH-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CC(=C1)C2(CC2)C#N

Origin of Product

United States

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